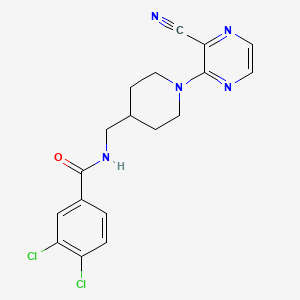

![molecular formula C14H11BrCl2N2S B2574707 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide CAS No. 475146-22-6](/img/structure/B2574707.png)

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

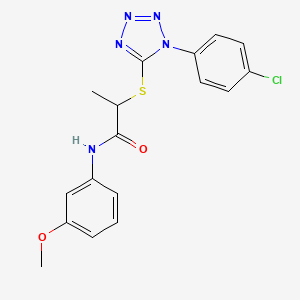

The compound “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9 . It has a molecular weight of 342.09 . The IUPAC name for this compound is 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1H-benzo[d]imidazole-2-thiol, involves a multistep reaction through 2-nitroaniline, benzene-1,2-diamine, 1H-benzo[d]imidazole-2-thiol, and 5-nitro-1H-benzo[d]imidazole-2-thiol . Further treatment with aromatic aldehydes provides access to the target compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” are not available, imidazoles in general can undergo a variety of reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

- The compound and its derivatives have been utilized in the Palladium-Catalyzed Carbonylative Multicomponent Synthesis to produce functionalized benzimidazothiazoles. This process involves an oxidative aminocarbonylation/heterocyclization process under specific conditions, leading to the creation of novel compounds with potential for further chemical and biological applications (Veltri et al., 2016).

Antimicrobial Activity

- Research on Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines has demonstrated antimicrobial activity against various bacterial strains. These compounds were synthesized through cyclocondensation processes and showed activity comparable to standard antibiotics, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Reddy & Reddy, 2010).

Antioxidant Properties

- Benzimidazole derivatives were studied as antioxidants for local base oil , demonstrating their effectiveness in improving the oxidation stability of the oil. This suggests a potential application in industrial settings for enhancing the longevity and performance of lubricants (Basta et al., 2017).

CRTh2 Receptor Antagonism

- A study on Selective CRTh2 Receptor Antagonists showcased the hit-to-lead evolution of benzimidazole derivatives, indicating their utility in modulating inflammatory responses through the CRTh2 pathway. This research provides insights into the therapeutic potential of such compounds in treating inflammatory diseases (Pothier et al., 2012).

Direcciones Futuras

Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” and similar compounds may have potential for future drug development.

Mecanismo De Acción

Target of Action

It’s known that imidazoline-embedded compounds, which are structurally similar to this compound, function via the modulation of α 2-adrenergic receptors .

Mode of Action

It’s known that imidazoline-embedded compounds modulate α 2-adrenergic receptors , which suggests that 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide may interact with these receptors to exert its effects.

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2S.BrH/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14;/h1-7H,8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVMHZCNADESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2574624.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)

![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)

![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)